molecular formula C25H19Cl2NO6S B11626184 Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11626184
M. Wt: 532.4 g/mol
InChI Key: GHZSCIFTWAVYSM-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups, including chlorophenyl, carbonyl, sulfonyl, and ethyl ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of Carbonyl and Sulfonyl Groups: The carbonyl and sulfonyl groups can be introduced through acylation and sulfonylation reactions, respectively, using reagents such as acyl chlorides and sulfonyl chlorides.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both carbonyl and sulfonyl groups attached to the chlorophenyl moieties. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H19Cl2NO6S

Molecular Weight

532.4 g/mol

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)-(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H19Cl2NO6S/c1-3-33-25(30)23-15(2)34-22-13-10-19(14-21(22)23)28(24(29)16-4-6-17(26)7-5-16)35(31,32)20-11-8-18(27)9-12-20/h4-14H,3H2,1-2H3

InChI Key

GHZSCIFTWAVYSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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